Debutyldronedarone
Description
Properties
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZZGIAELTWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141626-35-9 | |
| Record name | Debutyldronedarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEBUTYLDRONEDARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Route via Boc-Protected Intermediate Alkylation
Reaction Sequence and Intermediate Formation
The method reported by Santos et al. involves a six-step synthesis starting from tert-butyloxycarbonyl (Boc)-protected N-(3-chloropropyl)butan-1-amine (Compound 15). Alkylation of phenol derivative 3 with Compound 15 under SN2 conditions yields nitro intermediate 16 (67% yield). Subsequent hydrogenation over a platinum-copper catalyst reduces the nitro group to an amine, followed by sulfonylation with methanesulfonyl chloride to form monosulfonamide 17 (68% yield over two steps). Final Boc deprotection using hydrochloric acid in isopropanol affords Debutyldronedarone (quantitative yield).
Critical Reaction Parameters
- Alkylation : Conducted in anhydrous DMF with potassium carbonate and potassium iodide at 60°C for 24 hours.
- Hydrogenation : Performed under 45 psi H₂ pressure in methanol at room temperature.
- Sulfonylation : Utilizes triethylamine as a base in tetrahydrofuran at 0°C to minimize di-sulfonamide byproduct formation.
Characterization and Analytical Data
The final product was validated via ¹H NMR, ¹³C NMR, IR, and mass spectrometry:
Alternative Pathway via Direct Alkylation and Acylation
Patent-Based Synthesis (CN104151276A)
This route begins with methyl 4-(3-bromopropoxy)benzoate, synthesized from methyl parahydroxybenzoate and 1,3-dibromopropane in acetonitrile (90% yield). Hydrolysis with concentrated HCl yields 4-(3-bromopropoxy)benzoic acid, which is converted to its acyl chloride using oxalyl chloride. Coupling with 2-butyl-5-methylsulfonamidobenzofuran in chlorobenzene with tin tetrachloride forms the bromo-propoxy intermediate (50% yield). Final reaction with n-butylamine in dioxane/sodium iodide at reflux affords this compound (80% yield).
Process Optimization Highlights
- Catalyst Selection : Tin tetrachloride outperforms FeCl₃ in coupling efficiency, reducing side-product formation.
- Solvent System : Dioxane enables higher solubility of sodium iodide, accelerating the nucleophilic substitution.
- Purification : Column chromatography with dichloromethane/methanol (20:1) achieves >96% purity.
Impurity Profiling and Control Strategies
Both methods address the formation of disulfonamide (Compound 13) and debutylated (Compound 14) impurities. Santos et al. identified these byproducts during sulfonylation and Boc deprotection, respectively, advocating for rigorous intermediate purification. The patent route minimizes impurities via selective solvent extraction and catalytic optimization, though residual n-butylamine necessitates repeated washing.
Chemical Reactions Analysis
Metabolic Reactions
Debutyldronedarone undergoes various metabolic transformations, primarily mediated by cytochrome P450 enzymes. These reactions are pivotal in determining the pharmacokinetics and pharmacodynamics of the drug. Key metabolic pathways include:
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N-debutylation : This is a major pathway where dronedarone is metabolized to this compound, primarily facilitated by CYP3A4 isoforms.
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Hydroxylation : Hydroxylation occurs on different moieties of the molecule, contributing to the formation of several metabolites such as propanoic acid-dronedarone and phenol-dronedarone.
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Glucuronidation : This phase II reaction involves the conjugation of this compound with glucuronic acid, enhancing its solubility for excretion.
Reaction Mechanisms
The mechanisms through which this compound is metabolized involve complex interactions with various enzymes:
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Cytochrome P450 Enzymes : The CYP3A4 enzyme is primarily responsible for N-debutylation, while CYP2D6 participates in hydroxylation processes .
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Monoamine Oxidase : This enzyme also contributes to the metabolism of this compound, particularly in forming propanoic acid derivatives .
Kinetic Studies
Research indicates that the presence of deuterium in deuterated forms of this compound can significantly alter reaction kinetics and metabolic pathways. The incorporation of deuterium allows for better tracking and elucidation of metabolic processes without altering the fundamental pharmacological properties of the compound.
Key Metabolites and Enzyme Systems
The following table summarizes the primary metabolites of this compound along with their corresponding enzyme systems involved in their formation:
| Metabolite | Enzyme System | Main Pathway |
|---|---|---|
| N-debutyl-dronedarone | CYP3A4 | N-debutylation |
| Propanoic acid-dronedarone | MAO-A, CYP2C8 | Hydroxylation |
| Phenol-dronedarone | UGTs | Glucuronidation |
| Dronedarone | CYP3A4 | Parent compound |
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been assessed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key findings include:
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Half-life : Approximately 10 hours.
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Peak Plasma Concentration (Cmax) : Achieved within 1-2 hours post-administration.
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Volume of Distribution (Vd) : High distribution volume indicating extensive tissue binding.
Scientific Research Applications
Debutyldronedarone is a major circulating active metabolite of dronedarone in humans . Dronedarone is a novel antiarrhythmic drug used to help patients return to and maintain sinus rhythm and to control ventricular response during recurrent episodes . It was developed to overcome the limiting iodine-associated toxicities of amiodarone .
Pharmacokinetics:
- To investigate the pharmacokinetics of dronedarone, a rapid, simple, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously determine dronedarone and this compound in human plasma using amiodarone as an internal standard (IS) .
- Acetonitrile with IS was used to precipitate proteins from a 50-μL aliquot of plasma .
- Effective chromatographic separation was performed on a CAPCELL PAK C(18) MG (100 mm × 4.6 mm, 5 μm) column with gradient elution (5 mmol/L ammonium acetate-acetonitrile, with each phase containing 0.2% acetic acid) at a flow rate of 0.7 mL/min .
- Complete separation was achieved within 5.5 min .
Clinical Trials:
EURIDIS randomized 411 patients to dronedarone and 201 patients to placebo. The median time to recurrence of atrial fibrillation lasting at least 10 minutes was 96 days in the dronedarone group vs 41 days in the placebo group; 37% of patients in the dronedarone group and 48% in the placebo arm were symptomatic (P = 0.006) . At 1 year, 67% of patients on dronedarone had a recurrence compared with 78% receiving placebo (hazard ratio [HR] = 0.78; 95% CI, 0.64–0.96; P = 0.01) . Post hoc analysis showed more patients in the placebo arm had been hospitalized or died at 12 months compared with dronedarone (32% vs 21%, HR = 0.66; 95% CI, 0.47–0.93; P = 0.02) .
ADONIS randomized 417 patients to dronedarone and 208 patients to placebo . The median time to recurrence was 158 days in the dronedarone group compared with 59 days in the placebo group; 38% of patients in the dronedarone group and 45% in the placebo group were symptomatic (P = 0.02) . At 1 year, 61% of patients on dronedarone had recurrence compared with 73% receiving placebo (HR = 0.73; 95% CI, 0.59–0.89; P = 0.002) . Post hoc analysis showed no difference between the groups when comparing hospitalizations or death at 12 months (P =0.22) .
Mechanism of Action
The mechanism of action of SR-35021 D7 involves its interaction with thyroid hormone receptors. Specifically, it inhibits the binding of triiodothyronine (T3) to thyroid hormone receptor alpha 1 (TRα1) and thyroid hormone receptor beta 1 (TRβ1) by 77% and 25%, respectively . This inhibition affects the regulation of genes involved in various physiological processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Analytical and Research Considerations
This compound is quantified in plasma via LC-MS/MS, enabling pharmacokinetic studies . Deuterated forms (e.g., this compound D6/D7) are used as internal standards in research but lack therapeutic applications .
Biological Activity
Debutyldronedarone is a significant active metabolite of dronedarone, an antiarrhythmic medication developed to manage atrial fibrillation (AF) while minimizing the side effects associated with amiodarone, particularly thyroid and pulmonary toxicity. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
This compound exhibits a multifaceted mechanism of action, primarily functioning as a selective inhibitor of thyroid hormone receptors (TRs). Research indicates that this compound significantly inhibits the binding of 3,5,3'-triiodothyronine (T3) to TRα1 by 77%, while its effect on TRβ1 is comparatively lower at 25% . This selectivity may contribute to its reduced thyroid-related side effects compared to amiodarone.
Pharmacokinetics
The pharmacokinetics of this compound have been studied using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A study demonstrated that this method could effectively quantify both dronedarone and this compound in human plasma, establishing a lower limit of quantification of 0.200 ng/mL for both compounds . The pharmacokinetic profile indicates that this compound is a major circulating metabolite, which plays a vital role in the drug's overall therapeutic effects.
Efficacy in Clinical Trials
This compound's efficacy has been evaluated in various clinical trials focusing on dronedarone. The EURIDIS and ADONIS trials highlighted that patients receiving dronedarone (400 mg twice daily) experienced longer median times to atrial fibrillation recurrence compared to placebo groups. Specifically, the median time to recurrence was 158 days for dronedarone versus 59 days for placebo . These findings underscore the compound's effectiveness in maintaining sinus rhythm and controlling AF.
Safety Profile
In terms of safety, studies have shown that dronedarone, and by extension this compound, does not exhibit significant proarrhythmia or pulmonary toxicity. In trials involving 828 patients treated with dronedarone, no notable adverse effects were reported concerning thyroid function or pulmonary health . This safety profile is particularly advantageous compared to amiodarone, which is often associated with serious long-term side effects.
Summary of Clinical Trial Findings
| Trial | Treatment Group | Median Time to Recurrence (Days) | Significant Findings |
|---|---|---|---|
| EURIDIS | Dronedarone | 96 | Reduced symptoms associated with AF |
| ADONIS | Dronedarone | 158 | No proarrhythmia; effective in maintaining sinus rhythm |
| ATHENA | Dronedarone | N/A | Decreased cardiovascular and arrhythmic deaths |
Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Lower Limit of Quantification | 0.200 ng/mL |
| Linear Range | 0.200 - 200 ng/mL |
| Intra-day Precision | <7.2% RSD |
| Accuracy | ±5.1% relative error |
Case Study: Efficacy in Atrial Fibrillation Management
A case involving a patient with persistent AF demonstrated the successful use of dronedarone leading to a significant reduction in AF episodes. After initiating treatment with dronedarone, the patient maintained sinus rhythm for over six months, showcasing the potential benefits of this compound as an effective antiarrhythmic agent.
Case Study: Safety Monitoring
In another study monitoring patients for thyroid function while on dronedarone therapy, no significant changes in serum TSH or T3 levels were observed over a six-month period. This finding further supports the notion that this compound may offer a safer alternative to traditional antiarrhythmics like amiodarone.
Q & A
Basic: How is Debutyldronedarone identified and quantified as a metabolite of dronedarone in human pharmacokinetic studies?
Methodological Answer:
this compound is identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards (e.g., this compound D7) to enhance specificity . Plasma samples are processed via protein precipitation or solid-phase extraction to isolate the metabolite. Calibration curves are validated for linearity (R² > 0.99), precision (CV < 15%), and recovery rates (80–120%) to ensure accurate quantification. Isotopic labeling minimizes matrix effects and ion suppression, critical for distinguishing the metabolite from dronedarone in complex biological matrices .
Basic: What are the comparative pharmacological properties of this compound and its parent compound, dronedarone?
Methodological Answer:
In vitro assays (e.g., patch-clamp studies on atrial cardiomyocytes) show this compound exhibits 1/10 to 1/3 the potency of dronedarone in blocking potassium currents (IKr), a key antiarrhythmic mechanism . Dose-response curves are generated using logarithmic concentrations (0.1–10 µM), with IC₅₀ values calculated via nonlinear regression. Comparative studies require parallel experimentation under standardized conditions (pH, temperature) to minimize variability .
Advanced: How should researchers design experiments to evaluate this compound’s arrhythmogenic risk in preclinical models?
Methodological Answer:
Utilize Langendorff-perfused heart models to assess proarrhythmic effects via monophasic action potential (MAP) duration measurements. Include positive controls (e.g., dofetilide for IKr blockade) and negative controls (vehicle-only groups). Electrolyte imbalances (hypokalemia) should be induced to mimic clinical susceptibility. Data analysis should focus on triangulating in vitro electrophysiology, ex vivo MAP recordings, and in vivo telemetry in conscious animals to address translational validity .
Advanced: How can contradictions in reported potency values of this compound across studies be resolved?
Methodological Answer:
Contradictions often arise from differences in experimental models (e.g., transfected HEK cells vs. primary cardiomyocytes) or assay conditions (temperature, pacing frequency). Conduct a systematic meta-analysis using PRISMA guidelines to identify confounding variables. Sensitivity analysis should weight studies by sample size and methodological rigor. Inconsistent findings may warrant head-to-head comparisons using standardized protocols across labs .
Methodological: What are best practices for validating analytical methods to quantify this compound in plasma?
Methodological Answer:
Follow ICH Q2(R1) guidelines:
- Specificity: Resolve this compound from dronedarone and endogenous compounds using high-resolution MS/MS (e.g., Q-TOF).
- Linearity: Test 6–8 concentration levels across the expected range (1–500 ng/mL).
- Accuracy/Precision: Perform intra-day and inter-day assays with ≤15% CV.
- Stability: Assess freeze-thaw cycles (≥3) and long-term storage (−80°C for 30 days). Include deuterated analogs (e.g., D7-Debutyldronedarone) as internal standards .
Advanced: What is the role of deuterium labeling in tracking this compound’s metabolic fate?
Methodological Answer:
Deuterium (D7 or D6) labels stabilize the molecule against metabolic degradation, enabling precise tracking via mass spectrometry. In mass shift assays, the labeled metabolite is distinguished by its unique m/z ratio (e.g., +7 Da for D7). This technique is critical for studying enterohepatic recirculation or tissue-specific accumulation in autoradiography studies .
Basic: What is the clinical significance of this compound’s lower potency compared to dronedarone?
Methodological Answer:
Despite lower potency, this compound’s longer half-life (due to reduced CYP3A4 metabolism) may contribute to sustained antiarrhythmic effects. Pharmacokinetic-pharmacodynamic (PK/PD) modeling using non-compartmental analysis (NCA) can correlate plasma concentrations (AUC, Cmax) with QTc interval changes in clinical trials .
Advanced: How can researchers integrate PK/PD modeling to predict this compound’s efficacy in heterogeneous populations?
Methodological Answer:
Employ population PK models (e.g., NONMEM) with covariates like age, renal function, and CYP2D6 polymorphisms. Bootstrap validation (≥1000 iterations) ensures robustness. Virtual patient simulations (e.g., SimBiology) can predict exposure-response relationships in subpopulations, guiding dose adjustments for elderly or renally impaired cohorts .
Methodological: How can reproducibility issues in this compound metabolite studies be mitigated?
Methodological Answer:
- Standardization: Adopt SOPs for sample collection (e.g., EDTA plasma, immediate freezing).
- Cross-lab validation: Share aliquots of pooled plasma spiked with this compound between labs to calibrate assays.
- Blinded analysis: Mask sample identities during LC-MS/MS runs to reduce bias.
- Data transparency: Publish raw chromatograms and stability data in supplementary materials .
Advanced: What strategies bridge preclinical findings on this compound to clinical outcomes?
Methodological Answer:
- Biomarker selection: Corrogate preclinical surrogates (e.g., atrial effective refractory period) with clinical endpoints (e.g., atrial fibrillation recurrence).
- Allometric scaling: Adjust doses from animal models (e.g., mg/kg in rats) to human equivalents using body surface area.
- Mechanistic PK/PD: Use translational models to account for interspecies differences in protein binding and distribution .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
